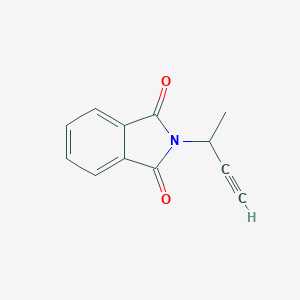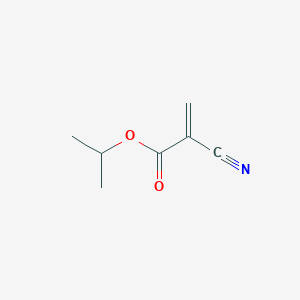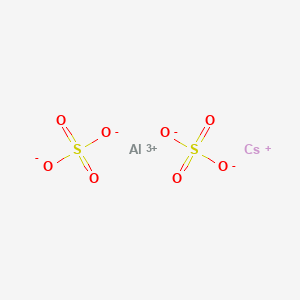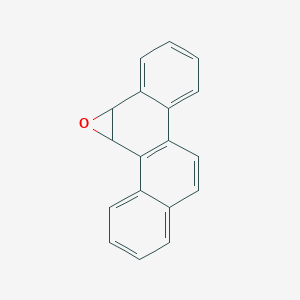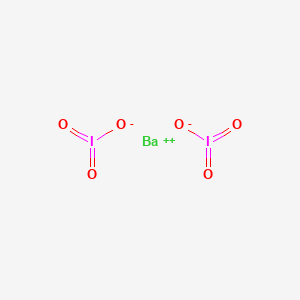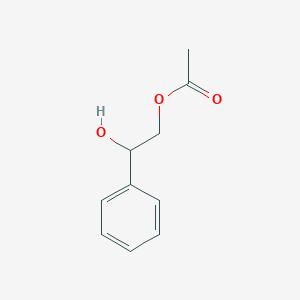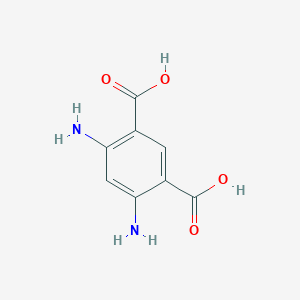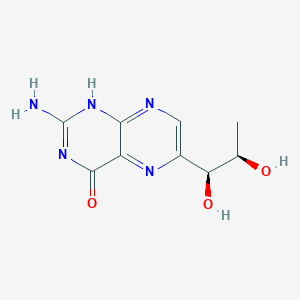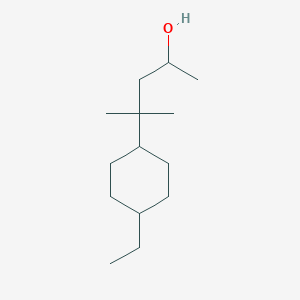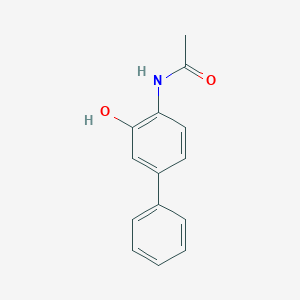
4-Acetamido-3-hydroxybiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetamido-3-hydroxybiphenyl (AHB) is a synthetic compound that belongs to the class of biphenyl derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science. AHB is a versatile compound that exhibits various biological activities, making it a promising candidate for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 4-Acetamido-3-hydroxybiphenyl is not fully understood. However, studies have shown that 4-Acetamido-3-hydroxybiphenyl inhibits the activity of COX-2 by binding to its active site. This results in the inhibition of prostaglandin synthesis, which is responsible for inflammation and pain. 4-Acetamido-3-hydroxybiphenyl also exhibits anti-viral activity by inhibiting viral replication.
Efectos Bioquímicos Y Fisiológicos
4-Acetamido-3-hydroxybiphenyl exhibits various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. 4-Acetamido-3-hydroxybiphenyl has been shown to inhibit the activity of COX-2, which is responsible for inflammation and pain. 4-Acetamido-3-hydroxybiphenyl also exhibits anti-viral activity against HIV and HSV. Additionally, 4-Acetamido-3-hydroxybiphenyl has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Acetamido-3-hydroxybiphenyl has several advantages for lab experiments, including its synthetic accessibility and versatility. 4-Acetamido-3-hydroxybiphenyl can be synthesized through various methods, making it readily available for research purposes. 4-Acetamido-3-hydroxybiphenyl is also a versatile compound that exhibits various biological activities, making it a promising candidate for drug discovery and development. However, 4-Acetamido-3-hydroxybiphenyl also has some limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the research and development of 4-Acetamido-3-hydroxybiphenyl. One potential direction is the optimization of the synthesis method to improve the yield and purity of 4-Acetamido-3-hydroxybiphenyl. Another direction is the investigation of the mechanism of action of 4-Acetamido-3-hydroxybiphenyl to better understand its biological activities. Additionally, the development of 4-Acetamido-3-hydroxybiphenyl-based drugs for the treatment of inflammation, cancer, and viral infections is a promising direction for future research.
Métodos De Síntesis
4-Acetamido-3-hydroxybiphenyl can be synthesized through various methods, including the Suzuki-Miyaura cross-coupling reaction, Buchwald-Hartwig amination, and the Ullmann reaction. The Suzuki-Miyaura cross-coupling reaction is the most commonly used method for the synthesis of 4-Acetamido-3-hydroxybiphenyl. This method involves the reaction of 4-bromoacetanilide with 3-hydroxybiphenyl in the presence of a palladium catalyst and a base.
Aplicaciones Científicas De Investigación
4-Acetamido-3-hydroxybiphenyl has been extensively studied for its potential applications in medicinal chemistry. It exhibits various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. 4-Acetamido-3-hydroxybiphenyl has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in inflammation and cancer. 4-Acetamido-3-hydroxybiphenyl also exhibits anti-viral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Propiedades
Número CAS |
13347-44-9 |
|---|---|
Nombre del producto |
4-Acetamido-3-hydroxybiphenyl |
Fórmula molecular |
C14H13NO2 |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
N-(2-hydroxy-4-phenylphenyl)acetamide |
InChI |
InChI=1S/C14H13NO2/c1-10(16)15-13-8-7-12(9-14(13)17)11-5-3-2-4-6-11/h2-9,17H,1H3,(H,15,16) |
Clave InChI |
USYQPRSFXFKSHI-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)O |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)O |
Otros números CAS |
4463-22-3 |
Sinónimos |
N-(3-Hydroxy(1,1'-biphenyl)-4-yl)acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



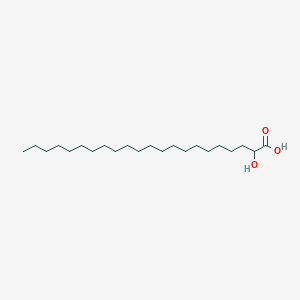

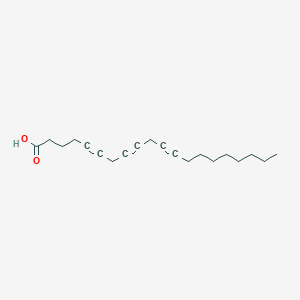
![3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate](/img/structure/B79983.png)
